1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, with the CAS number 897617-60-6, is a complex organic compound that belongs to a class of piperazine derivatives. These compounds are often explored for their pharmacological properties, including potential applications in treating various neurological disorders. The molecular formula of this compound is with a molecular weight of approximately 451.5 g/mol .
The synthesis of 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps, utilizing various reagents and conditions to achieve the desired product.
The synthetic pathway generally involves:
The molecular structure of 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one can be represented using various structural formulas.
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=N4)O)C
This structure indicates the presence of a pyridine ring, a piperazine moiety, and substituted phenyl groups, which contribute to its biological activity .
The compound can undergo various chemical reactions typical for its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The mechanism of action for 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is linked to its interactions with neurotransmitter systems, particularly in the central nervous system.
Research into similar compounds suggests that modifications in the piperazine and pyridine structures significantly affect receptor affinity and selectivity .
While specific data on density and melting points are not available, compounds of similar structure typically exhibit:
Key chemical properties include:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.:
CAS No.: 22810-67-9
CAS No.: 72667-55-1
CAS No.: 1239908-48-5